![molecular formula C15H13ClN2O3S B2549943 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921916-19-0](/img/structure/B2549943.png)
3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
The compound “3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Scientific Research Applications
- The 4-hydroxy-2-quinolone scaffold, to which this compound belongs, has been explored for its pharmaceutical and biological activities . Researchers have synthesized analogous compounds and heteroannelated derivatives, many of which exhibit unique biological properties. Investigating this class of compounds could lead to the development of novel drugs.
- The electrophilic nature of this compound makes it suitable as a “scout” fragment in fragment-based covalent ligand discovery. It can be used alone or incorporated into bifunctional tools, such as electrophilic PROTAC® molecules, for targeted protein degradation .
- The 3-substituted quinoline moiety has been associated with anticancer activity . Researchers could assess the cytotoxic effects of this compound against cancer cell lines to determine its potential as an anticancer agent.
- QSAR models can predict the biological activity of compounds based on their chemical structure. Researchers could use computational methods to establish QSAR relationships for this compound, aiding in drug design and optimization .
Drug Research and Development
Fragment-Based Covalent Ligand Discovery
Anticancer Evaluation
Quantitative Structure-Activity Relationship (QSAR) Studies
properties
IUPAC Name |
3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-2-1-3-13(9-11)22(20,21)18-12-5-6-14-10(8-12)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWJTQDEYOUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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